(4Z)-5-methyl-2-(4-methylphenyl)-4-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-METHYL-2-(4-METHYLPHENYL)-4-{(E)-1-[4-(MORPHOLINOSULFONYL)ANILINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with a β-keto ester.
Introduction of the methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the methylene bridge: This can be done using a Wittig reaction or a similar condensation reaction.
Attachment of the morpholinosulfonyl aniline group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups.
Reduction: Reduction reactions could target the pyrazolone ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor of specific enzymes.
Receptor Binding: It could bind to certain receptors, affecting biological pathways.
Medicine
Drug Development: The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: It could be used in the development of new materials with specific properties.
Agriculture: The compound might be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It could interact with a receptor, triggering a signaling cascade that leads to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-2-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE
- 5-METHYL-2-(4-CHLOROPHENYL)-4-{(E)-1-[4-(MORPHOLINOSULFONYL)ANILINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
- Structural Features : The presence of the morpholinosulfonyl aniline group might confer unique biological activities.
- Reactivity : The specific arrangement of functional groups could result in distinct reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H24N4O4S/c1-16-3-7-19(8-4-16)26-22(27)21(17(2)24-26)15-23-18-5-9-20(10-6-18)31(28,29)25-11-13-30-14-12-25/h3-10,15,24H,11-14H2,1-2H3 |
InChI Key |
GADCBCOTTNAEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.